molecular formula C22H22O3 B5693636 3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B5693636
M. Wt: 334.4 g/mol
InChI Key: YJRZNERAOQWLTL-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core, benzyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of appropriate benzyl and chromenone derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and conditions. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features.

Biological Activity

3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H19O3
Molecular Weight295.34 g/mol
CAS Number1190391-38-8
LogP3.8059
Melting PointNot available

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study evaluated various synthesized coumarins, including 3-benzyl-4,8-dimethyl derivatives, for their activity against multiple cancer cell lines, including leukemia and breast cancer cells. The results demonstrated that the compound inhibited cell proliferation effectively:

  • In vitro Assays : The National Cancer Institute (NCI) conducted tests on the compound against a panel of 60 cancer cell lines. Notably, it showed promising growth inhibition rates in several types of cancers, particularly in non-small cell lung cancer and leukemia subpanels .

Antimicrobial Activity

Coumarins are known for their antimicrobial properties. A study highlighted that specific coumarin derivatives exhibited antibacterial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other active coumarins suggests potential effectiveness .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects : Coumarins have been shown to modulate inflammatory pathways, potentially reducing cytokine production in various models.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress in cells.

Study on Anticancer Properties

In a detailed investigation published in 2017, researchers synthesized several coumarin derivatives and tested them for anticancer activity . Among these, the compound exhibited significant inhibition rates against several cancer types:

Cell LineIC50 (µM)
Non-Small Cell Lung Cancer45.75 ± 2.16
Breast Cancer52.39 ± 1.85
Leukemia60.50 ± 0.87

These findings suggest that structural modifications can enhance the anticancer potency of coumarin derivatives.

Properties

IUPAC Name

3-benzyl-4,8-dimethyl-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-14(2)13-24-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)22(23)25-21(18)16(20)4/h5-11H,1,12-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRZNERAOQWLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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